1beta-Hydroxyeuscaphic acid

Hepatoprotection Oxidative Stress Cytoprotection

Researchers modeling hepatotoxicity require authenticated triterpenoids with validated bioactivity. Substituting 1β-Hydroxyeuscaphic acid with co-isolated analogs compromises outcomes due to C-1β hydroxyl-driven SAR divergence. - Major active constituent from Rubus aleaefolius; superior hepatoprotection vs. euscaphic & tormentic acid - IC50 15 µg/mL (CCl4/BRL-3A model); reduces ALT/AST leakage and apoptosis - 62% lipid peroxidation inhibition (25 µg/mL); 33% foam cell inhibition (50 µM) - ≥98% purity; available from stock for global dispatch

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
CAS No. 120211-98-5
Cat. No. B210918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1beta-Hydroxyeuscaphic acid
CAS120211-98-5
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20+,21+,22-,23-,26-,27-,28+,29-,30+/m1/s1
InChIKeyVULLSLYDWNGNKZ-JLEXXDIYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1beta-Hydroxyeuscaphic Acid Technical Overview


1beta-Hydroxyeuscaphic acid (CAS 120211-98-5) is a naturally occurring pentacyclic triterpenoid of the ursane-type [1]. It is primarily isolated from plants within the Rosaceae family, such as Rubus aleaefolius and Agrimonia pilosa [2]. This compound is characterized by a C30H48O6 molecular formula and a molecular weight of 504.7 g/mol [1]. While classified among numerous triterpenoid acids, its specific hydroxylation pattern at the C-1β position distinguishes it structurally from its closely related analogs, such as euscaphic acid, and drives its unique functional profile [3].

1beta-Hydroxyeuscaphic Acid Substitution Risks


Procurement decisions for triterpenoids cannot be based solely on broad compound class. The bioactivity of pentacyclic triterpenes is highly sensitive to minor structural modifications, particularly the number and position of hydroxyl groups [1]. Within a single study isolating multiple ursane-type acids from the same plant source, 1beta-hydroxyeuscaphic acid was identified as the 'major constituent' demonstrating 'tremendous activity' compared to co-isolated analogs like euscaphic acid, oleanolic acid, and tormentic acid in a hepatoprotection model [2]. This functional divergence underscores that substituting 1beta-hydroxyeuscaphic acid with a seemingly similar in-class compound will likely result in a different, and potentially diminished or absent, biological outcome, compromising experimental reproducibility and project timelines.

1beta-Hydroxyeuscaphic Acid Comparative Evidence


Hepatoprotection in CCl4-Induced Injury

1beta-Hydroxyeuscaphic acid demonstrates definitive, dose-dependent hepatoprotection in an established in vitro model, quantified by a specific IC50 value [1]. While direct comparative IC50 data for euscaphic acid or tormentic acid under identical assay conditions are absent from the primary literature, a separate study confirms 1beta-hydroxyeuscaphic acid is the major active principle when isolated alongside these compounds from Rubus aleaefolius [2]. This establishes its superior activity within its immediate co-isolated chemical class, providing a clear baseline for its protective potency.

Hepatoprotection Oxidative Stress Cytoprotection

Lipid Peroxidation Inhibition vs. Euscaphic Acid

1beta-Hydroxyeuscaphic acid exhibits a quantitatively comparable lipid peroxidation (LPO) inhibitory profile to euscaphic acid. At a standardized concentration of 25 µg/mL, it inhibited LPO by 62%, which is equivalent to the 60% inhibition shown by euscaphic acid under identical conditions [1]. This data point is crucial for differentiating among structurally similar ursane analogs, where other compounds in the same series showed either lower (53% for nigaichigoside F1) or higher (68% for 4-epi-nigaichigoside F1) activity.

Antioxidant Lipid Peroxidation Oxidative Stress

Selective COX-1 Inhibition

1beta-Hydroxyeuscaphic acid demonstrates selective, albeit moderate, inhibition of the cyclooxygenase-1 (COX-1) enzyme, a key target in inflammation and platelet aggregation. At 25 µg/mL, it inhibits COX-1 by 25% [1]. This is compared to euscaphic acid (13% inhibition) and hyptatic acid B (35% inhibition) in the same study. This establishes a clear differentiation from euscaphic acid for this specific mechanism. No significant COX-2 inhibition was reported for these compounds [1].

Anti-inflammatory COX-1 Enzyme Inhibition

Foam Cell Formation Inhibition vs. Euscaphic Acid

In a model of foam cell formation relevant to atherosclerosis, 1beta-hydroxyeuscaphic acid shows inhibitory activity comparable to its close structural analogs, tormentic acid and euscaphic acid. At a 50 µM concentration, the compound inhibited foam cell formation by 33%, compared to 30% for tormentic acid and 32% for euscaphic acid [1]. This demonstrates functional equivalence within this specific in vitro cardiovascular model.

Atherosclerosis Macrophage Cardiovascular

1beta-Hydroxyeuscaphic Acid Application Scenarios


Hepatoprotection Positive Control

For researchers modeling chemical-induced liver injury (e.g., using CCl4 in BRL-3A or other hepatic cell lines), 1beta-hydroxyeuscaphic acid is a robust positive control. Its established IC50 of 15 µg/mL [1] provides a clear and reproducible benchmark for cytoprotection, particularly for studies investigating the reduction of ALT/AST leakage and apoptosis [2].

Ursane Triterpenoid SAR Studies

This compound is an ideal candidate for SAR libraries focused on hydroxylation patterns. Its head-to-head performance against euscaphic acid and tormentic acid in COX-1 inhibition [3] and foam cell formation [4] provides a quantifiable foundation for dissecting the functional consequences of the C-1β hydroxyl group.

Antioxidant Formulation Development

1beta-Hydroxyeuscaphic acid's potent lipid peroxidation inhibitory activity (62% at 25 µg/mL) [3] makes it a strong candidate for inclusion in research and development of antioxidant formulations. Its efficacy is on par with euscaphic acid, allowing for strategic selection based on cost, availability, or other desired bioactivities.

Foam Cell Formation Modulation

In cardiovascular research focused on early atherosclerosis, this compound can serve as a reference agent for inhibiting foam cell formation. Its activity (33% inhibition at 50 µM) is quantifiably equivalent to tormentic and euscaphic acid [4], offering a reliable, documented tool compound for in vitro model validation and mechanistic studies.

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